molecular formula C42H60N6O9 B584815 (S)-Lisinopril Dimer-d5 CAS No. 1356847-97-6

(S)-Lisinopril Dimer-d5

Cat. No.: B584815
CAS No.: 1356847-97-6
M. Wt: 798.006
InChI Key: HLRMNXJOFRUYAM-GQBLMRLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Lisinopril Dimer-d5 is a deuterium-labelled chemical standard specifically designed for use in analytical research, playing a critical role in the quantitative and metabolic studies of the pharmaceutical compound Lisinopril. As a stable isotope-labelled analogue of a Lisinopril impurity, this compound serves as an essential internal standard in advanced mass spectrometry-based assays. Its primary research value lies in enabling precise and accurate quantification, improving assay reliability by correcting for variations during sample preparation and analysis. Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and myocardial infarction . It works by competitively inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion . The use of this compound allows researchers to monitor and characterize the formation and behavior of the Lisinopril dimer impurity during method development, stability studies, and quality control for the pharmaceutical substance. This application is vital for ensuring drug safety and efficacy by facilitating the accurate tracking of impurity profiles.

Properties

CAS No.

1356847-97-6

Molecular Formula

C42H60N6O9

Molecular Weight

798.006

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D

InChI Key

HLRMNXJOFRUYAM-GQBLMRLDSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Analytical Methodologies Employing S Lisinopril Dimer D5 As a Stable Isotope Labeled Internal Standard

Principles and Applications of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comacanthusresearch.com The fundamental principle behind their use is that a SIL analog is chemically and physically almost identical to the unlabeled analyte of interest. acanthusresearch.comamazonaws.com Consequently, it behaves in the same manner during sample extraction, derivatization, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer source. musechem.comamazonaws.com

Because the SIL standard has a higher mass than the native analyte, it can be distinguished by a mass spectrometer. amazonaws.com By adding a known quantity of the SIL internal standard to a sample at the very beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the standard to the same degree. musechem.comamazonaws.com The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in the procedure. musechem.com This approach effectively corrects for matrix effects, a common issue in complex samples where co-eluting substances can suppress or enhance the analyte's ionization, leading to inaccurate results. musechem.comacs.org The use of SIL internal standards like (S)-Lisinopril Dimer-d5 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and reproducibility. musechem.comscispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Lisinopril (B193118) Quantification Utilizing this compound

The development of robust and sensitive LC-MS/MS methods is crucial for the quantification of lisinopril in various research matrices, such as human plasma. nih.govnih.gov Utilizing this compound as an internal standard is a key component of these methods, ensuring the reliability of the obtained data. nih.gov The validation process for such methods is comprehensive, designed to demonstrate that the analytical procedure is suitable for its intended purpose. actascientific.com

Effective chromatographic separation is essential to resolve lisinopril and its internal standard from endogenous matrix components, thereby minimizing interference and improving analytical accuracy. researchgate.net Optimization involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and column temperature. oup.com

For lisinopril analysis, reversed-phase columns, particularly C8 and C18 variants, are commonly employed. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape. nih.govnih.govnih.gov Isocratic elution is often sufficient, providing rapid analysis times, with some methods achieving run times of less than 2.5 minutes. nih.govnih.gov

ParameterOptimized ConditionsSource(s)
Column Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) nih.gov
Inertsil ODS-3 (50 mm x 2.1 mm, 3 µm) nih.gov
Zorbax SB-C18 researchgate.net
Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm) oup.comnih.gov
Mobile Phase Acetonitrile : 5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v) nih.gov
Methanol : Water with 0.2% Formic Acid (55:45, v/v) nih.gov
Acetonitrile : 0.1% Trifluoroacetic Acid in water (11:89, v/v) researchgate.net
Flow Rate 1 mL/min researchgate.net
Column Temp. 40°C - 45°C oup.comresearchgate.net
Run Time 2.0 - 5.0 minutes nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low concentrations of lisinopril. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. nih.govnih.gov While lisinopril responds in both modes, negative ionization has been shown to offer better selectivity and good sensitivity. researchgate.net

Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net For lisinopril, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 404.3 is often selected as the precursor ion. researchgate.net For the deuterated internal standard, this compound, the corresponding precursor ion is observed at m/z 409.3. researchgate.net Upon collision-induced dissociation (CID), both lisinopril and its d5-analog produce an intense and identical product ion at m/z 114.1, which is ascribed to the pyrrolidine-2-carboxylic acid moiety. researchgate.net The fact that the deuterium labels are not on the fragmented portion of the molecule makes this a stable and reliable transition for quantification. researchgate.net

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Source(s)
Lisinopril Negative ESI404.3114.1 researchgate.net
This compound Negative ESI409.3114.1 researchgate.net
Lisinopril Positive ESI406.3246.3 actascientific.comnih.gov

The fragmentation of protonated lisinopril (m/z 406.3) in positive mode often involves a distinct loss of proline to form an ion at m/z 291, or other pathways leading to product ions such as m/z 246. nih.govnih.gov

Method validation is performed to ensure the analytical method is reliable for its intended use. actascientific.com This involves assessing several key performance parameters according to established guidelines.

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of lisinopril and its internal standard. nih.gov

Linearity: The method demonstrates a linear relationship between the analyte concentration and the instrument response over a defined range. For lisinopril, linearity is often established over concentration ranges from approximately 0.50 ng/mL to 250.0 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. nih.govnih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels (e.g., low, medium, and high quality control samples). For lisinopril assays, intra- and inter-batch precision values are typically below 15%, with accuracy within ±15% of the nominal value, which is considered acceptable. nih.govnih.govresearchgate.net

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. Validated methods for lisinopril have achieved LLOQs as low as 0.50 ng/mL in plasma. nih.gov

Robustness: This parameter examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

ParameterResultSource(s)
Linearity Range 0.50–250.0 ng/mL nih.gov
1.03-206 ng/mL nih.gov
1.29-129 ng/mL researchgate.net
Correlation Coefficient (r²) ≥0.9996 nih.gov
Accuracy (% Bias) Within ±6.8% nih.gov
< 7.0% researchgate.net
Precision (% CV) ≤5.26% nih.gov
< 11.3% researchgate.net
Lower Limit of Quantification (LLOQ) 0.50 ng/mL nih.gov
1.03 ng/mL nih.gov
1.29 ng/mL researchgate.net
Extraction Recovery 96.6%–103.1% nih.gov

Isotopic Dilution Mass Spectrometry Approaches with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. rsc.org It is considered a primary ratio method of measurement. rsc.org The use of this compound is perfectly suited for IDMS applications. The procedure involves adding a precisely known amount of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (lisinopril). amazonaws.com

After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry. amazonaws.com The key measurement is the ratio of the mass spectrometric signals of the unlabeled lisinopril to the labeled this compound. amazonaws.com Since the labeled standard is chemically identical to the analyte, it perfectly compensates for any analyte loss during sample preparation and for variations in instrument response. amazonaws.com By comparing the measured isotope ratio in the sample to the ratio in a calibration standard, the exact amount of lisinopril in the original sample can be calculated with very high accuracy, making IDMS a powerful tool in reference material characterization and high-stakes research studies. rsc.org

Application in Impurity Profiling and Quantification of Lisinopril and Related Substances in Research Samples

The identification and quantification of impurities in bulk drug substances and pharmaceutical formulations are critical for ensuring product quality and safety. ekb.eg LC-MS/MS methods are powerful tools for this purpose, and the use of an internal standard like this compound can significantly improve the quantitative aspect of impurity profiling. nih.govekb.eg

While the primary role of this compound is the accurate quantification of the parent compound, lisinopril, this measurement is foundational for impurity analysis. nih.gov By obtaining a precise and accurate concentration of the main active ingredient, the relative concentrations of detected impurities can be calculated with much greater confidence. Various related substances and degradation products of lisinopril have been identified, such as those resulting from hydrolysis or other side reactions during synthesis or storage. ekb.egnih.gov For instance, impurities like 6-amino-2-(1-carboxy-3-phenylpropylamino)-hexanoic acid have been characterized using multi-stage mass spectrometry. nih.gov

Investigation of Degradation Pathways and Impurity Profiling of Lisinopril Dimer Analogs Using Deuterated Probes

Identification and Structural Elucidation of Lisinopril (B193118) Dimer Degradation Products and Impurities

The impurity profile of lisinopril can be complex, with dimerization representing a key transformation. The lisinopril dimer, identified as impurity J in some literature, is a significant process-related impurity and potential degradant. google.com Its structural elucidation, along with its own subsequent degradation products, is critical for quality control.

Advanced analytical techniques are indispensable for the identification and characterization of these low-level impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for separating and identifying these compounds. ekb.egnih.gov Multi-dimensional nuclear magnetic resonance (NMR) spectroscopy is also employed for the unambiguous structural confirmation of isolated impurities. amanote.com

While specific degradation products of the lisinopril dimer are not extensively detailed in publicly available literature, potential degradation pathways can be inferred from the known degradation of lisinopril itself. These would likely involve hydrolysis of the amide bonds within the dimer structure, leading to the formation of smaller, related compounds. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are standard approaches to intentionally produce and identify potential degradation products. scirp.orgresearchgate.net

Table 1: Known Impurities and Degradation Products of Lisinopril

Impurity/Degradation ProductMethod of IdentificationReference
2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenylbutanoic acidHPLC/MSn, FT-ICRMS, NMR ekb.eg
6-amino-2-(1-carboxy-3-phenylpropylamino)-hexanoic acidHPLC/MSn ekb.eg
2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acidMultidimensional NMR amanote.com
(S,S,S)-diketopiperazine (Impurity C)Synthesis and spectral analysis nih.gov
(R,S,S)-diketopiperazine (Impurity D)Synthesis and spectral analysis nih.gov
4-phenyl butanoic acid derivative (CL)1H, 13C NMR, Mass spectroscopy, FT-IR researchgate.net

This table represents impurities of the lisinopril monomer, as specific degradation products of the dimer are not widely reported.

Mechanistic Studies of Dimer Formation and Degradation Pathways under Controlled Research Conditions

The formation of lisinopril dimers is thought to occur through several potential mechanisms. One proposed pathway involves the intramolecular dehydration of lisinopril at elevated temperatures, leading to the formation of diketopiperazine intermediates. nih.gov These highly reactive intermediates can then react with other lisinopril molecules to form dimers and potentially higher-order oligomers. The stereochemistry of the chiral centers is believed to play a critical role in the propensity for dimerization.

Another potential mechanism for dimer formation is through intermolecular condensation reactions, particularly under conditions that favor the formation of amide bonds. This could be influenced by factors such as pH, temperature, and the presence of catalysts. A Chinese patent describes a method for preparing a lisinopril dimer (referred to as impurity J) via a deprotection reaction in an alkaline environment, highlighting the role of pH in dimer synthesis. google.com

The degradation of the lisinopril dimer, once formed, would likely proceed through hydrolysis of its peptide linkages, especially under acidic or basic conditions. This would break the dimer back down into lisinopril monomers or other related fragments. The specific conditions influencing the rate and pathway of this degradation are a critical area for research to ensure the stability of lisinopril formulations.

Utilization of (S)-Lisinopril Dimer-d5 to Trace Degradation Kinetics and Isotopic Exchange Phenomena

Stable isotope-labeled internal standards are invaluable in modern analytical chemistry for improving the accuracy and precision of quantitative measurements, particularly in LC-MS analysis. nih.govtexilajournal.com this compound, a deuterated analog of the lisinopril dimer, is specifically designed for such applications.

In the study of degradation kinetics, this compound can be used as an internal standard to accurately quantify the diminishing concentration of the non-deuterated lisinopril dimer over time under various stress conditions. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and instrument response. texilajournal.com

Furthermore, this compound can be instrumental in studying isotopic exchange phenomena. By exposing the deuterated dimer to different environmental conditions, particularly in aqueous solutions, researchers can monitor for any exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding medium. This provides insights into the lability of specific protons within the molecule and can help to elucidate reaction mechanisms. The stability of the deuterium label is a key consideration in these studies. nih.gov

While the direct application of this compound in published degradation kinetic studies of the dimer is not yet widely reported, its availability from commercial suppliers suggests its intended use in such advanced analytical research. nih.gov

Influence of Environmental Factors on Dimer Stability in Research Formulations

The stability of any pharmaceutical compound, including lisinopril and its dimer, is significantly influenced by environmental factors. Key factors that can impact the stability of the lisinopril dimer in research formulations include temperature, humidity, pH, and light.

Temperature: Elevated temperatures are known to accelerate chemical degradation reactions. For lisinopril, high temperatures can promote the formation of diketopiperazine impurities, which are precursors to dimer formation. nih.gov It is therefore expected that high temperatures would also negatively impact the stability of the dimer itself, potentially increasing its degradation rate.

Humidity: The presence of moisture can facilitate hydrolytic degradation. For a molecule like the lisinopril dimer with multiple amide bonds, humidity is a critical factor that could lead to its breakdown. Studies on lisinopril have shown that its degradation in the solid state is influenced by relative humidity. researchgate.net

pH: Lisinopril is most sensitive to hydrolysis in basic environments. researchgate.net The stability of the lisinopril dimer is also likely to be pH-dependent, with extremes of pH accelerating its degradation.

Light: Photodegradation can be a significant degradation pathway for some pharmaceutical compounds. While lisinopril has been found to be relatively stable under sunlight and UV light in some studies, exposure to light should still be controlled in stability testing of the dimer. scirp.org

Table 2: Summary of Environmental Factors Affecting Lisinopril Stability

Environmental FactorEffect on Lisinopril StabilityPotential Implication for Dimer StabilityReference
High TemperatureIncreased degradation, formation of diketopiperazinesLikely to increase degradation rate of the dimer nih.gov
High HumidityPromotes hydrolysisLikely to promote hydrolytic cleavage of amide bonds in the dimer researchgate.net
pHMost sensitive to hydrolysis in basic conditionsDimer stability is expected to be pH-dependent researchgate.net
Light (UV/Sunlight)Relatively stable, but some degradation observed over long exposurePhotostability of the dimer should be assessed scirp.org

Mechanistic and Metabolic Research Applications of S Lisinopril Dimer D5

Application of Stable Isotope Tracers in In Vitro Metabolic Pathway Elucidation for Lisinopril (B193118) Analogs

Stable isotope tracers are powerful tools for tracking the metabolic fate of compounds. technologynetworks.comisotope.comfrontiersin.org In the context of drug development, they are essential for understanding how a drug molecule is processed in a biological system. Lisinopril is notable among angiotensin-converting enzyme (ACE) inhibitors as it is not metabolized and is excreted unchanged in the urine. wikipedia.orgnih.govhmdb.ca This characteristic makes the study of its metabolic pathways unique.

The primary application of a stable isotope tracer like (S)-Lisinopril Dimer-d5 is to definitively confirm this lack of metabolism in various in vitro systems, such as human liver microsomes or hepatocytes. In these experiments, the deuterated compound is incubated with the biological matrix, and samples are analyzed over time by liquid chromatography-mass spectrometry (LC-MS). The analysis would aim to detect any potential metabolites, which would also carry the deuterium (B1214612) label. The absence of new deuterated peaks in the mass spectrum confirms that the parent compound is not biotransformed.

Furthermore, when developing novel lisinopril analogs that are intentionally designed to have different metabolic profiles, this compound serves as an essential comparator and internal standard. Researchers can perform co-incubation studies to compare the metabolic stability of a new analog against the known stability of lisinopril.

Table 1: Illustrative Data from an In Vitro Metabolic Stability Assay

This table represents hypothetical results from an experiment assessing the metabolism of a new lisinopril analog compared to lisinopril, using this compound as an internal standard for precise quantification. The assay is conducted using human liver microsomes.

Time (minutes)Lisinopril Analog (% Remaining)Lisinopril (% Remaining)
0100100
1585.299.1
3068.598.7
6045.198.5
12018.998.2

The data indicates that while the new analog undergoes significant metabolism, lisinopril remains largely unchanged, a finding confirmed with high accuracy using the deuterated internal standard.

Design and Implementation of Enzyme Kinetic Studies Utilizing Deuterated Substrates

This compound is an indispensable tool for enzyme kinetic studies involving the angiotensin-converting enzyme (ACE). Lisinopril functions as a competitive inhibitor of ACE, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.orgyoutube.comyoutube.com Kinetic studies are therefore focused on determining its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

In a typical assay, ACE activity is measured by monitoring the cleavage of a fluorogenic substrate. To determine the IC₅₀ of lisinopril or its dimer, the reaction is run with varying concentrations of the inhibitor. The deuterated compound, this compound, is not used as a substrate but as a highly precise analytical standard. Its key role is in mass spectrometry-based methods to accurately quantify the concentration of the inhibitor in the assay medium, eliminating matrix effects and improving the reliability of the kinetic data.

The deuterium labeling is not expected to significantly alter the binding affinity of the molecule—an effect known as the kinetic isotope effect is generally negligible for this type of heavy atom substitution in inhibitor-enzyme binding. Therefore, this compound can also be used directly as the inhibitor in the assay, with its concentration and stability tracked precisely by LC-MS.

Table 2: Representative Enzyme Inhibition Kinetic Data for Lisinopril against ACE

This table shows sample data from an ACE inhibition assay. The enzyme's reaction velocity is measured at different concentrations of lisinopril.

Lisinopril Concentration (nM)ACE Activity (% of Control)
0.198.2
0.585.4
1.065.1
2.049.8
5.028.3
10.015.7

From this data, an IC₅₀ value can be calculated via non-linear regression. The reported IC₅₀ for lisinopril against sACE-1 is approximately 1.9 nM. nih.gov Using a deuterated standard ensures the accuracy of the inhibitor concentrations.

Receptor Binding Assays and Ligand-Protein Interaction Studies with Deuterated Lisinopril Dimer

Receptor binding assays are crucial for characterizing the interaction between a ligand (inhibitor) and its protein target (enzyme). merckmillipore.comsigmaaldrich.com For the lisinopril-ACE system, these assays quantify the binding affinity. This compound is highly applicable in this research context, particularly with modern analytical techniques that move beyond traditional radioligand assays.

While classic binding assays use a radiolabeled ligand that competes with the unlabeled inhibitor, an alternative and increasingly common method involves directly quantifying the bound and free inhibitor using LC-MS. In this "label-free" approach, this compound is used as an internal standard to ensure precise measurement of the non-deuterated lisinopril dimer.

The process involves incubating ACE with the lisinopril dimer, separating the enzyme-ligand complex from the free ligand (e.g., via size-exclusion chromatography or filtration), and then using LC-MS to quantify the amount of ligand in each fraction. The known concentration of the added deuterated internal standard allows for highly accurate determination of the inhibitor's concentration, leading to a reliable calculation of the dissociation constant (Kᴅ). Molecular docking studies further complement these assays by providing a visual and energetic model of how lisinopril interacts with the active site residues of ACE. researchgate.net

Table 3: Example Data from a Competitive Receptor Binding Assay

This table illustrates results from a binding assay where increasing concentrations of unlabeled lisinopril compete with a fixed concentration of a labeled ligand for binding to ACE.

Lisinopril Concentration (nM)Specific Binding (% of Maximum)
0.199.5
0.591.0
1.075.3
2.550.2
5.031.8
10.018.1

The concentration at which 50% of the labeled ligand is displaced (IC₅₀) is approximately 2.5 nM in this example. This value can be used to calculate the inhibition constant (Kᵢ), providing a measure of binding affinity.

Computational Chemistry and Theoretical Studies on Lisinopril Dimer Systems

Molecular Modeling and Dynamics Simulations of Deuterated and Undeuterated Lisinopril (B193118) Dimers

Molecular modeling and molecular dynamics (MD) simulations are indispensable techniques for exploring the conformational landscape and dynamic behavior of molecules over time. For (S)-Lisinopril Dimer-d5 and its undeuterated counterpart, these simulations can provide critical insights into how deuterium (B1214612) substitution affects the dimer's structure, flexibility, and interactions.

MD simulations would typically begin with the construction of a three-dimensional model of the lisinopril dimer. This model is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Simulation ParameterDescriptionPotential Impact of Deuteration
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed protein structures over time.May show subtle differences in overall structural stability.
Root Mean Square Fluctuation (RMSF)Indicates the fluctuation of each atom from its average position.Can reveal changes in flexibility, particularly in the deuterated phenylpropyl region.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds.Could show minor alterations in intramolecular and intermolecular hydrogen bonding networks.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.May indicate slight changes in the molecule's exposure to the solvent.
Radius of Gyration (Rg)A measure of the compactness of the structure.Could reveal subtle differences in the overall shape and size of the dimer.

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and energetics of molecules. nih.govresearchgate.net For this compound, these methods are crucial for a detailed conformational analysis and for predicting spectroscopic properties that can be compared with experimental data.

Lisinopril, like other molecules containing proline residues, can exist as a mixture of cis and trans isomers with respect to the proline amide bond. nih.govresearchgate.net DFT calculations can be employed to determine the relative energies of these different conformers for both the deuterated and undeuterated dimers. By optimizing the geometry of various possible conformations, researchers can identify the most stable structures and predict the equilibrium population of each conformer. A study on lisinopril (the monomer) has shown that the trans form is the major species. nih.govresearchgate.net Theoretical calculations can confirm such experimental findings by computing the energy difference between the isomers. nih.gov

Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra. mdpi.commdpi.com DFT methods can accurately predict the proton and carbon chemical shifts, which would be particularly valuable in distinguishing the signals of the deuterated and non-deuterated species. mdpi.commdpi.com Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computed structures and to understand the impact of deuteration on the vibrational modes of the molecule.

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT)Conformational analysis of cis and trans isomers.Determination of the relative stability and equilibrium populations of different conformers.
DFT with Gauge-Including Atomic Orbitals (GIAO)Prediction of NMR chemical shifts.Theoretical NMR spectra to aid in the assignment of experimental signals and to understand the electronic effects of deuteration.
DFT Frequency CalculationsPrediction of vibrational spectra (IR and Raman).Identification of characteristic vibrational modes affected by deuteration, providing a spectroscopic signature of the isotopic labeling.

In Silico Prediction of Isotopic Effects on Reaction Mechanisms and Binding Affinities

One of the most significant applications of computational chemistry in the context of deuterated compounds is the in silico prediction of isotopic effects on reaction mechanisms and binding affinities. ebsco.comsustainability-directory.comicm.edu.pl The kinetic isotope effect (KIE) is a well-established phenomenon where the rate of a chemical reaction changes upon isotopic substitution. nih.gov These effects arise from the differences in zero-point vibrational energies between the isotopically substituted molecules. sustainability-directory.com

For this compound, computational methods can be used to predict how deuteration might affect its binding affinity to its biological target, the angiotensin-converting enzyme (ACE). While lisinopril itself is an inhibitor, understanding the subtle changes in binding upon deuteration can be valuable. This is often studied through the calculation of binding isotope effects (BIEs). nih.gov

The prediction of binding affinities can be approached using various computational techniques, including molecular docking and free energy calculations. Molecular docking simulations can predict the preferred orientation of the lisinopril dimer within the active site of ACE. Subsequent free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can then be used to compute the change in binding free energy upon deuteration. These methods simulate a non-physical pathway to transform the undeuterated ligand into its deuterated counterpart both in the bound and unbound states, allowing for the calculation of the free energy difference.

These in silico predictions can provide valuable hypotheses for experimental validation and can guide the design of future deuterated drug candidates with potentially altered pharmacokinetic or pharmacodynamic profiles. The ability to computationally screen for the effects of isotopic substitution can significantly accelerate the drug development process. lodz.pl

Computational TechniqueApplicationPredicted Isotopic Effect
Molecular DockingPredicting the binding mode of the dimer to its target enzyme.May reveal subtle differences in the preferred binding orientation.
Free Energy Perturbation (FEP)Calculating the change in binding free energy upon deuteration.Quantitative prediction of the binding isotope effect (BIE).
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the enzymatic reaction mechanism involving the inhibitor.Prediction of the kinetic isotope effect (KIE) on the inhibition process.

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